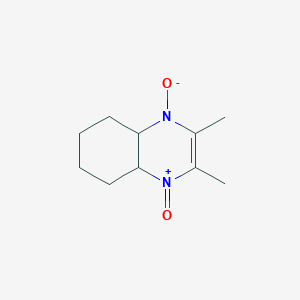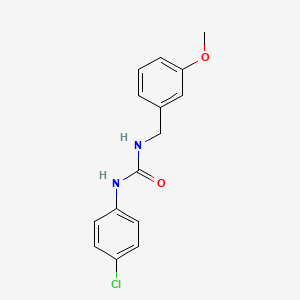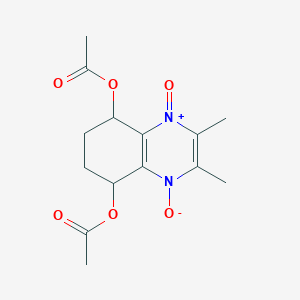
2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide, also known as DHQD, is a heterocyclic compound that has been the subject of significant research in recent years. DHQD is a bicyclic compound that contains both a quinoxaline and a pyrrolidine ring, making it a unique and versatile molecule. In
科学研究应用
2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has a wide range of scientific research applications, including its use as a building block for the synthesis of other compounds, such as potential drugs and catalysts. 2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, 2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to have antimicrobial and antitumor properties, making it a potential candidate for drug development.
作用机制
The mechanism of action of 2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is not fully understood, but it is believed to act as a radical scavenger and antioxidant. 2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to inhibit lipid peroxidation and protect against oxidative stress in vitro. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide can inhibit the growth of cancer cells and reduce inflammation. 2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has also been shown to have neuroprotective effects, protecting against oxidative stress and reducing the risk of neurodegenerative diseases.
实验室实验的优点和局限性
2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers. Additionally, 2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has a wide range of potential applications, making it a versatile compound for research. However, there are also limitations to using 2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide in lab experiments. Its mechanism of action is not fully understood, and it may not be effective in all experimental settings.
未来方向
There are several potential future directions for research on 2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide. One area of interest is the development of 2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide and its potential applications in various fields, such as catalysis and materials science. Finally, there is potential for the development of new synthesis methods for 2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide that are more efficient and cost-effective.
合成方法
2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide can be synthesized using a variety of methods, including the oxidation of 2,3-dimethylpyrrole with potassium permanganate or the reaction of 2,3-dimethylpyrrole with nitric acid and hydrogen peroxide. However, the most common method for synthesizing 2,3-dimethyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is the oxidation of 2,3-dimethylpyrrole with m-chloroperbenzoic acid (mCPBA). This method is preferred due to its simplicity, high yield, and low cost.
属性
IUPAC Name |
2,3-dimethyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h9-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQITOMIIWGZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2CCCCC2N1[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-chlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5159189.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5159201.png)
![N-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5159211.png)
![2-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5159216.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![N-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5159230.png)
![4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B5159237.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5159242.png)


![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)
![N-(2,6-diethylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5159277.png)